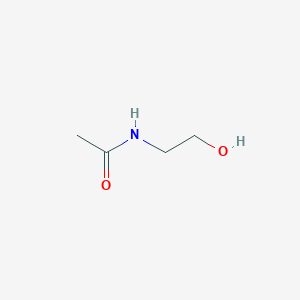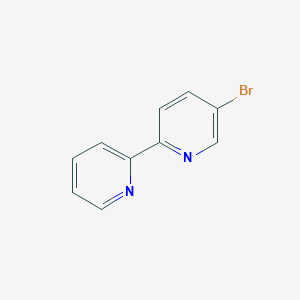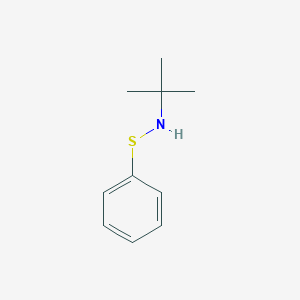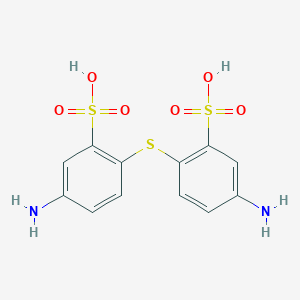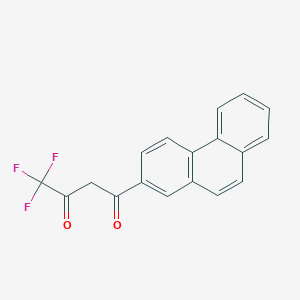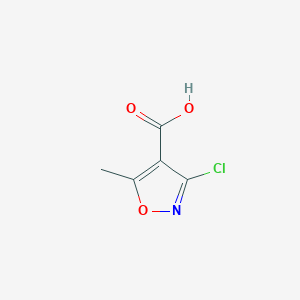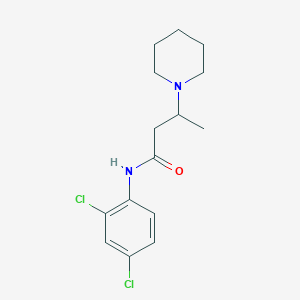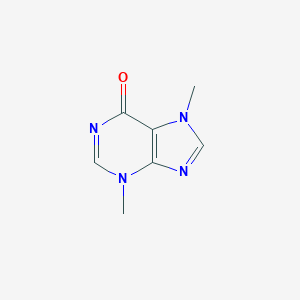
3,7-Dimethylhypoxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylhypoxanthine is a purine derivative that is commonly used in scientific research. It is a methylated form of hypoxanthine and is also known as 7-methylxanthine. This compound has several applications in the field of biochemistry and physiology, and its unique properties have made it a popular choice for many laboratory experiments.
作用機序
3,7-Dimethylhypoxanthine acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of several physiological processes. This compound has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to increased alertness and cognitive function.
生化学的および生理学的効果
3,7-Dimethylhypoxanthine has several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in cells, which can lead to increased cell signaling and gene expression. It also has a mild diuretic effect, which can help to reduce water retention in the body.
実験室実験の利点と制限
One of the main advantages of using 3,7-Dimethylhypoxanthine in laboratory experiments is its stability and solubility in water. It is also relatively inexpensive and easy to obtain. However, one limitation is that it can be difficult to distinguish between this compound and other xanthine derivatives in biological samples.
将来の方向性
There are several potential future directions for research involving 3,7-Dimethylhypoxanthine. One area of interest is the study of its effects on the immune system, as it has been shown to have anti-inflammatory properties. Another area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
合成法
3,7-Dimethylhypoxanthine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods is the chemical synthesis of hypoxanthine, followed by methylation with methyl iodide. Enzymatic methods involve the use of enzymes such as xanthine oxidase or methyltransferases to catalyze the reaction.
科学的研究の応用
3,7-Dimethylhypoxanthine has several applications in scientific research. It is commonly used as a standard reference compound in the analysis of purine compounds in biological samples. It is also used in the study of purine metabolism and the effects of caffeine on the body.
特性
CAS番号 |
19143-59-0 |
|---|---|
製品名 |
3,7-Dimethylhypoxanthine |
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
InChIキー |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
正規SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
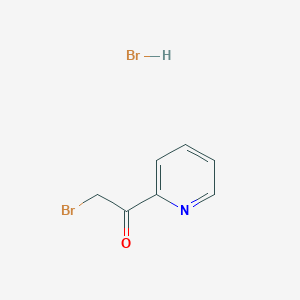
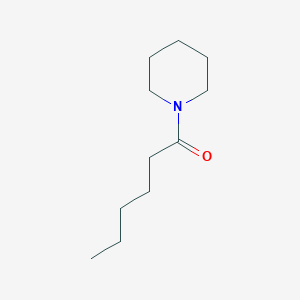
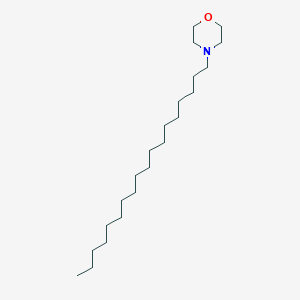
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
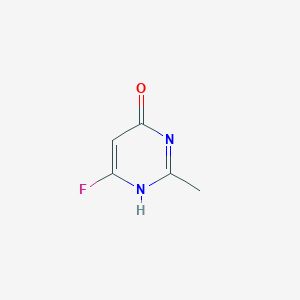
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
